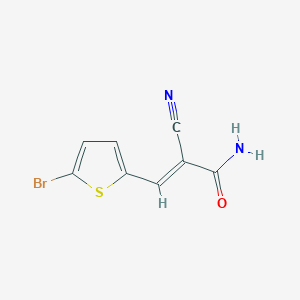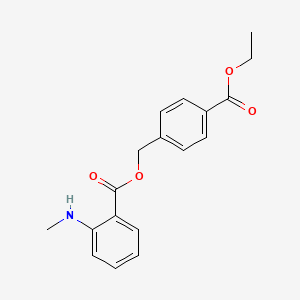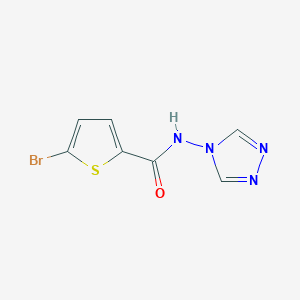
3-(5-bromo-2-thienyl)-2-cyanoacrylamide
Descripción general
Descripción
3-(5-bromo-2-thienyl)-2-cyanoacrylamide, also known as BTCA, is a synthetic compound that has gained attention in scientific research due to its potential as a useful tool in various biochemical and physiological studies. BTCA is a derivative of cyanoacrylate, which is a type of adhesive commonly used in medical and industrial applications. In
Aplicaciones Científicas De Investigación
Chemical Shift Modeling
3-(5-bromo-2-thienyl)-2-cyanoacrylamide is related to 3-aryl-2-cyanoacrylamides, which have been studied for their chemical shift properties in nuclear magnetic resonance (NMR) spectroscopy. A study conducted by Bhattacharyya et al. (1985) on 3-phenyl- and 3-thienyl-2-cyanoacrylamides utilized multiple linear regression analysis to examine 13C Substituent chemical shifts (SCS). This research found that a combination of polarization and resonance mechanisms accounts satisfactorily for substituent effects at all side-chain sites (Bhattacharyya, De, Chakravarty, Brunskill, & Ewing, 1985).
Synthesis and Antibacterial Activity
The synthesis of related compounds has been explored for their potential antibacterial activities. Kimura, Yabuuchi, and Hisaki (1962) synthesized 3-(5-nitro-2-thienyl) acrylic acid derivatives, including compounds related to 3-(5-bromo-2-thienyl)-2-cyanoacrylamide, and tested their antibacterial activity in vitro (Kimura, Yabuuchi, & Hisaki, 1962).
Liquid Crystalline Materials
Studies on liquid crystalline materials have also included compounds similar to 3-(5-bromo-2-thienyl)-2-cyanoacrylamide. Miyake, Kusabayashi, and Takenaka (1984) prepared cyanothiophene and cyanofuran compounds, closely related to the molecule , and discovered that these compounds give rise to a nematic phase in certain conditions (Miyake, Kusabayashi, & Takenaka, 1984).
Regio- and Stereoselective Synthesis
The area of regio- and stereoselective synthesis has utilized derivatives of 3-(5-bromo-2-thienyl)-2-cyanoacrylamide. For example, Burgaz et al. (2007) studied the oxidative cyclization of 3-oxopropanenitriles with unsaturated amides, including 3-(2-thienyl)acrylamide, to synthesize cyano-furan-carboxamides (Burgaz, Yılmaz, Pekel, & Öktemer, 2007).
Palladium-Catalyzed Reactions
Palladium-catalyzed reactions involving related compounds have been explored. Liang, Gloudeman, and Wnuk (2014) researched the palladium-catalyzed direct arylation of 5-halouracils and uracil nucleosides with heteroarenes, including 2-thienyl derivatives (Liang, Gloudeman, & Wnuk, 2014).
Propiedades
IUPAC Name |
(E)-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2OS/c9-7-2-1-6(13-7)3-5(4-10)8(11)12/h1-3H,(H2,11,12)/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJHCHZYOGNDGZ-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C=C(C#N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC(=C1)Br)/C=C(\C#N)/C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5709653.png)
![1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5709662.png)
![N-(4-ethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5709669.png)

![8-fluoro-5-propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5709683.png)
![4-chloro-N-[4-(dimethylamino)benzyl]benzenesulfonamide](/img/structure/B5709691.png)
![2-{[3-(benzyloxy)benzoyl]amino}benzamide](/img/structure/B5709694.png)

![N-({1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5709716.png)

![1-benzyl-4-[(4-bromo-3,5-dimethylphenoxy)acetyl]piperazine](/img/structure/B5709725.png)
![2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5709752.png)

![N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide](/img/structure/B5709756.png)